

hydroxyfasudil in vitro concentration endothelial cells

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Compound Focus: Hydroxyfasudil

CAS No.: 105628-72-6

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Hydroxyfasudil In Vitro Application Data

The table below summarizes key experimental parameters and outcomes from published studies.

Experimental Aspect	Reported Data	Cell Types / Assay System	Citations
ROCK Inhibition (IC ₅₀)	ROCK1: 0.73 μM; ROCK2: 0.72 μM	Cell-free assay	[1] [2]
PKA Inhibition (IC ₅₀)	37 μM (50-fold less potent than for ROCK)	Cell-free assay	[1] [2]
Recommended Working Concentrations	0.1 - 100 μM	Human vascular endothelial cells	[1]
eNOS mRNA Upregulation (EC ₅₀)	0.8 ± 0.3 μM	Human Aortic Endothelial Cells (HAEC)	[1]
Significant eNOS/NO Increase	10 μM	HAEC, HUVEC, Human Saphenous Vein ECs	[1]
Solubility (Stock Solution)	≥ 31 mg/mL (100.86 mM) in DMSO	For in vitro use	[3]

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Typical Incubation Time	18 hours	Human vascular endothelial cells	[1] [2]

Detailed Experimental Protocol

This protocol is adapted from methods used in the cited research for treating human vascular endothelial cells with **hydroxyfasudil** [1] [2].

• Step 1: Stock Solution Preparation

- Prepare a concentrated stock solution in DMSO, for example, **30-100 mM**.
- Gently warm the tube at **37°C** and briefly sonicate if needed to fully dissolve the compound [3].
- **Aliquot and store** the stock solution at **-20°C or below** to maintain stability. Avoid repeated freeze-thaw cycles.

• Step 2: Preparation of Treatment Medium

- Thaw a stock aliquot and dilute it into standard endothelial cell culture medium to reach the desired final concentration.
- To ensure consistent results, **prepare and use the diluted treatment medium on the same day** [3].
- The final DMSO concentration should typically be $\leq 0.1\%$ to avoid solvent toxicity.

• Step 3: Cell Treatment and Incubation

- Culture human vascular endothelial cells (HAEC, HUVEC, etc.) following standard methods until they reach the desired confluence.
- Replace the existing culture medium with the prepared treatment medium containing **hydroxyfasudil**.
- Incubate the cells for the desired duration (e.g., **18 hours**) in a standard humidified incubator at **37°C and 5% CO₂** [1].

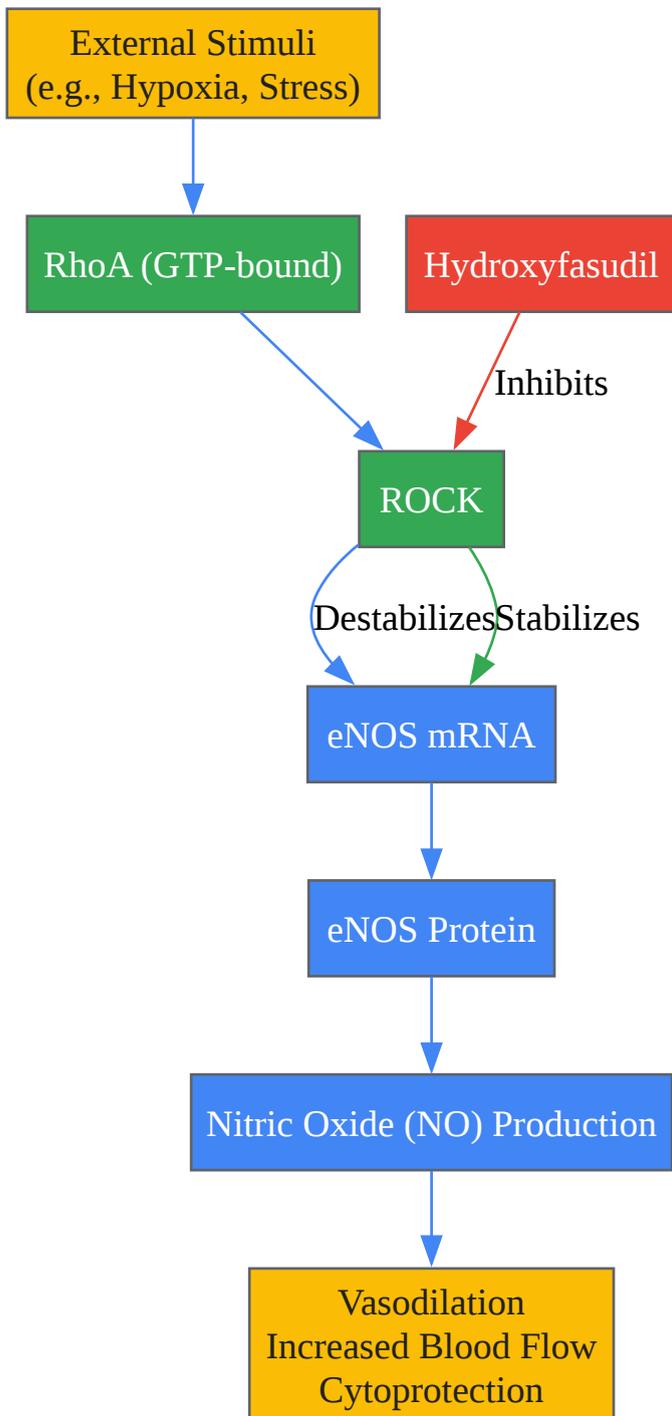
• Step 4: Assay and Outcome Measurement

- After incubation, you can measure specific outcomes using these common techniques:
 - **eNOS Protein Expression:** Western Blotting [1]
 - **eNOS mRNA Expression:** Northern Blotting [1]

- **NO Production:** Chemiluminescence method using a nitric oxide analyzer [1]

Mechanism of Action Signaling Pathway

Hydroxyfasudil exerts its primary effects in endothelial cells through the inhibition of Rho-associated kinase (ROCK). The following diagram illustrates the key signaling pathway.



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Frequently Asked Questions

- **What is the selectivity profile of hydroxyfasudil?** **Hydroxyfasudil** is relatively selective for ROCK over other kinases like PKA, PKC, and MLCK at low micromolar concentrations. However, at higher concentrations, off-target effects may occur [1] [4].
- **Why might my hydroxyfasudil not be dissolving properly?** Ensure you are using fresh, dry DMSO. Moisture-absorbing DMSO can reduce solubility. Warm the vial at 37°C and shake it gently or sonicate it briefly to aid dissolution [3].
- **How does hydroxyfasudil compare to other ROCK inhibitors?** **Hydroxyfasudil** is the main active metabolite of fasudil and is slightly more potent and selective than its parent compound. It is less potent but more selective than later-generation inhibitors like H-1152 [4].
- **What are the key positive control experiments?** The cited research used multiple approaches to confirm ROCK-specific effects, including **overexpression of a dominant-negative ROCK mutant** and using another ROCK inhibitor, **Y-27632**, which produced similar outcomes [1].

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